
Dodecanethioamide, N,N-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecanethioamide, N,N-diethyl- is an organic compound with the molecular formula C16H33NS It is a derivative of dodecanamide, where the oxygen atom in the amide group is replaced by a sulfur atom, and the nitrogen atom is substituted with two ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecanethioamide, N,N-diethyl- can be synthesized through the reaction of dodecanoyl chloride with diethylamine in the presence of a base such as triethylamine. The reaction typically occurs in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
C12H25COCl+(C2H5)2NH→C12H25C(N(C2H5)2)S+HCl
Industrial Production Methods: In an industrial setting, the production of dodecanethioamide, N,N-diethyl- involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time precisely.
Types of Reactions:
Oxidation: Dodecanethioamide, N,N-diethyl- can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles such as alkyl halides can replace the sulfur atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
Chemistry: Dodecanethioamide, N,N-diethyl- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial agent.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors.
Industry: Dodecanethioamide, N,N-diethyl- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in lubricants, surfactants, and other industrial applications.
Mechanism of Action
The mechanism of action of dodecanethioamide, N,N-diethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. In biological systems, it may also interact with cell membranes, altering their permeability and affecting cellular processes.
Comparison with Similar Compounds
Dodecanamide, N,N-diethyl-: Similar structure but with an oxygen atom instead of sulfur.
Dodecanethioamide, N,N-dimethyl-: Similar structure but with methyl groups instead of ethyl groups.
Dodecanethioamide, N,N-diisopropyl-: Similar structure but with isopropyl groups instead of ethyl groups.
Uniqueness: Dodecanethioamide, N,N-diethyl- is unique due to the presence of the sulfur atom, which imparts different chemical reactivity compared to its oxygen-containing analogs. The ethyl groups also influence its solubility and interaction with other molecules, making it distinct from its methyl and isopropyl counterparts.
Properties
CAS No. |
143593-91-3 |
|---|---|
Molecular Formula |
C16H33NS |
Molecular Weight |
271.5 g/mol |
IUPAC Name |
N,N-diethyldodecanethioamide |
InChI |
InChI=1S/C16H33NS/c1-4-7-8-9-10-11-12-13-14-15-16(18)17(5-2)6-3/h4-15H2,1-3H3 |
InChI Key |
BYMQOYKPLVYQBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=S)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


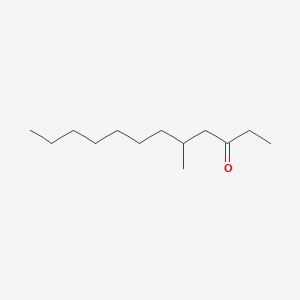

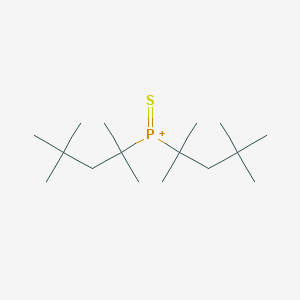
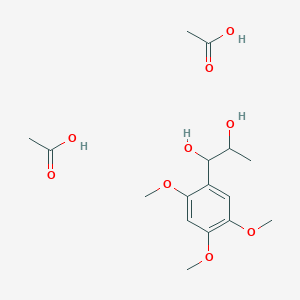
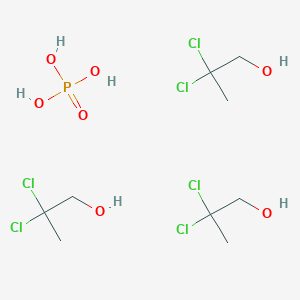
![N-Methyl-N-{2-[(oxiran-2-yl)methoxy]ethyl}nitramide](/img/structure/B12552510.png)
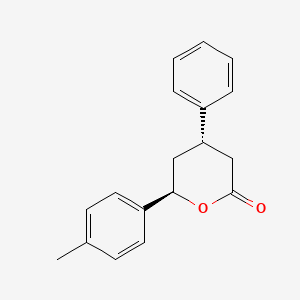
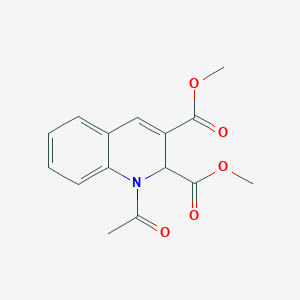
![3-Amino-5-[(pentyloxy)carbonyl]benzoate](/img/structure/B12552533.png)

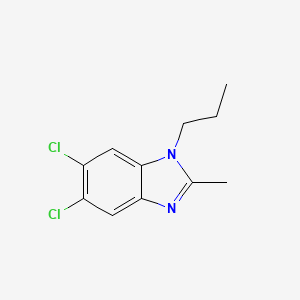
![1,1'-[2,2-Bis(azidomethyl)propane-1,3-diyl]dibenzene](/img/structure/B12552569.png)
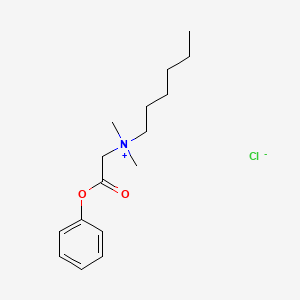
![Oxalic acid;1,3,8-trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12552581.png)
